molecular formula C16H16O2 B12978482 3-(Phenylmethoxy)-benzenepropanal

3-(Phenylmethoxy)-benzenepropanal

Cat. No.: B12978482
M. Wt: 240.30 g/mol
InChI Key: IPHLHNBJXAFUIE-UHFFFAOYSA-N
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Description

Benzenepropanal, 3-(phenylmethoxy)-, also known by its chemical formula C16H16O2, is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring attached to a propanal group, with an additional phenylmethoxy group attached to the third carbon of the propanal chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 3-(phenylmethoxy)- typically involves the reaction of benzenepropanal with phenylmethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes a nucleophilic substitution to yield the final product .

Industrial Production Methods

Industrial production of Benzenepropanal, 3-(phenylmethoxy)- often employs catalytic processes to enhance yield and efficiency. Common catalysts used include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is carried out under controlled temperature and pressure conditions to optimize the production rate .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 3-(phenylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenepropanal, 3-(phenylmethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzenepropanal, 3-(phenylmethoxy)- exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The phenylmethoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanal: Similar structure but lacks the phenylmethoxy group.

    Benzylacetaldehyde: Contains a benzene ring and an aldehyde group but differs in the position of the aldehyde group.

    Hydrocinnamaldehyde: Similar structure but lacks the phenylmethoxy group.

Uniqueness

Benzenepropanal, 3-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

3-(3-phenylmethoxyphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c17-11-5-9-14-8-4-10-16(12-14)18-13-15-6-2-1-3-7-15/h1-4,6-8,10-12H,5,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHLHNBJXAFUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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